molecular formula C14H17ClN4OS B14247477 2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine CAS No. 284681-58-9

2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Cat. No.: B14247477
CAS No.: 284681-58-9
M. Wt: 324.8 g/mol
InChI Key: JRIOREGEACUPQJ-UHFFFAOYSA-N
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Description

2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a pyrimidine ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the reaction of 2-amino-4-chlorobenzenethiol with an appropriate alkylating agent to form the phenylsulfanyl intermediate.

    Pyrimidine Ring Formation: The phenylsulfanyl intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to form the pyrimidine ring.

    Introduction of the sec-Butoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The chloro group can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

284681-58-9

Molecular Formula

C14H17ClN4OS

Molecular Weight

324.8 g/mol

IUPAC Name

2-(2-amino-4-chlorophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C14H17ClN4OS/c1-3-8(2)20-13-7-12(17)18-14(19-13)21-11-5-4-9(15)6-10(11)16/h4-8H,3,16H2,1-2H3,(H2,17,18,19)

InChI Key

JRIOREGEACUPQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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